2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 922130-62-9
VCID: VC4828363
InChI: InChI=1S/C13H16N2O3/c1-15-11-5-4-10(14-12(16)8-18-2)7-9(11)3-6-13(15)17/h4-5,7H,3,6,8H2,1-2H3,(H,14,16)
SMILES: CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC
Molecular Formula: C13H16N2O3
Molecular Weight: 248.282

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

CAS No.: 922130-62-9

Cat. No.: VC4828363

Molecular Formula: C13H16N2O3

Molecular Weight: 248.282

* For research use only. Not for human or veterinary use.

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide - 922130-62-9

Specification

CAS No. 922130-62-9
Molecular Formula C13H16N2O3
Molecular Weight 248.282
IUPAC Name 2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Standard InChI InChI=1S/C13H16N2O3/c1-15-11-5-4-10(14-12(16)8-18-2)7-9(11)3-6-13(15)17/h4-5,7H,3,6,8H2,1-2H3,(H,14,16)
Standard InChI Key GLTKYTLWCZIBGR-UHFFFAOYSA-N
SMILES CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide, reflects its structural complexity:

  • A tetrahydroquinoline backbone (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) provides a partially saturated heterocyclic ring system.

  • A methoxy group (-OCH3\text{-OCH}_3) is attached at the second position of the acetamide side chain.

  • An acetamide moiety (-NHCOCH3\text{-NHCOCH}_3) is linked to the quinoline core at the sixth position.

The SMILES notation (CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC) and InChIKey (GLTKYTLWCZIBGR-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight248.282 g/mol
SolubilityLimited data; likely polar aprotic solvent-soluble
Melting PointNot reported
Boiling PointNot reported

The methoxy and acetamide groups enhance polarity, suggesting moderate solubility in dimethyl sulfoxide (DMSO) or methanol, common solvents for biological assays.

Synthesis and Preparation Methods

Key Synthetic Routes

The synthesis of 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves multi-step protocols typical for quinoline derivatives:

Step 1: Formation of the Tetrahydroquinoline Core
The Pfitzinger reaction, involving condensation of isatin derivatives with ketones under basic conditions, is widely used to construct quinoline frameworks. For example:

Isatin+Methyl ethyl ketoneNaOHTetrahydroquinoline intermediate\text{Isatin} + \text{Methyl ethyl ketone} \xrightarrow{\text{NaOH}} \text{Tetrahydroquinoline intermediate}

Chemical Reactivity and Functional Transformations

Oxidation Reactions

The tetrahydroquinoline core is susceptible to oxidation. Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions may yield fully aromatic quinoline derivatives:

TetrahydroquinolineKMnO4,H+Quinoline+H2O\text{Tetrahydroquinoline} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{Quinoline} + \text{H}_2\text{O}

Reduction Reactions

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the amide group to a secondary amine, altering the molecule’s pharmacological profile:

R-CONHR’LiAlH4R-CH2NHR’\text{R-CONHR'} \xrightarrow{\text{LiAlH}_4} \text{R-CH}_2\text{NHR'}

Nucleophilic Substitution

The methoxy group can undergo nucleophilic displacement with strong nucleophiles (e.g., sodium ethoxide) to form ethoxy or other alkoxy variants.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for developing analogs with improved pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy or acetamide groups elucidates key pharmacophores.

Material Science

Quinoline derivatives are explored as ligands in luminescent metal-organic frameworks (MOFs), with potential applications in sensors or catalysts.

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